molecular formula C21H19ClN2OS B2431272 (3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone CAS No. 1223920-84-0

(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone

Cat. No. B2431272
CAS RN: 1223920-84-0
M. Wt: 382.91
InChI Key: YDUMTCMYBHVIHB-UHFFFAOYSA-N
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Description

The compound contains a diazaspiro ring, a thioxo group, and a methanone group, which are all common in medicinal chemistry. The presence of these groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the diazaspiro ring. This ring system is made up of two fused rings, one of which contains two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been known to undergo a variety of chemical reactions. For example, the thioxo group can participate in redox reactions .

Scientific Research Applications

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Additionally, modifications could be made to its structure in an effort to optimize its properties .

properties

IUPAC Name

[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c1-14-7-9-15(10-8-14)19(25)24-20(26)18(16-5-4-6-17(22)13-16)23-21(24)11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUMTCMYBHVIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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